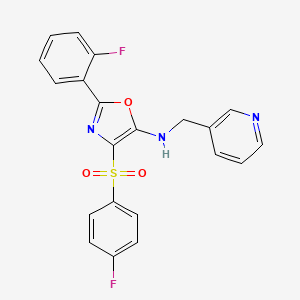

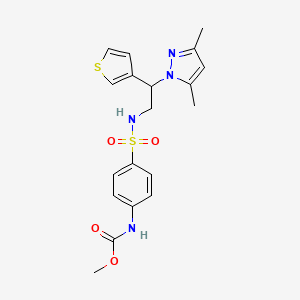

![molecular formula C18H18N2O3S2 B2970975 N-(6-甲基苯并[d]噻唑-2-基)-3-甲苯磺酰基丙酰胺 CAS No. 895472-52-3](/img/structure/B2970975.png)

N-(6-甲基苯并[d]噻唑-2-基)-3-甲苯磺酰基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide” is a complex organic molecule that contains a benzothiazole ring (a bicyclic compound made up of benzene and thiazole rings), a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), and a propanamide group (derived from propionic acid). The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 6-methylbenzothiazole derivative with a 3-tosylpropanamide derivative. This could potentially be achieved through a variety of synthetic methods, including nucleophilic substitution or amide coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a tosyl group, and a propanamide group. These groups could potentially engage in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the tosyl group, and the propanamide group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions, elimination reactions, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzothiazole ring, the tosyl group, and the propanamide group. These groups could potentially affect the compound’s solubility, stability, and reactivity .科学研究应用

微波辅助合成和新型偶联

微波辅助合成已被用于有效地生产新型吡啶并[3,2-f][1,4]噻氮䓬,展示了类似化学结构在合成具有潜在生物应用的复杂分子中的效用。微波辐射的使用不仅提高了产率,而且显着缩短了反应时间,表明噻唑衍生物合成方法的进步 (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011)。

CO2 利用中的催化应用

源自维生素 B1 的噻唑鎓卡宾基催化剂已显示出在以 CO2 为碳源时对胺的 N-甲酰化和 N-甲基化的功效。这项研究突出了基于噻唑的结构在催化对可持续化学和药物合成至关重要的反应中的潜力 (Shoubhik Das 等人,2016)。

DNA 甲基化和细胞效应

研究表明,与 N-(6-甲基苯并[d]噻唑-2-基)-3-甲苯磺酰基丙酰胺在结构上相关的化合物可以影响培养的哺乳动物细胞中的 DNA 甲基化模式。这表明在通过操纵 DNA 甲基化来理解致癌机制和开发癌症疗法中潜在的研究应用 (P. D. Lawley & C. J. Thatcher, 1970)。

抗菌和抗癌活性

含有苯并噻唑衍生物的混合配体铜(II)-磺酰胺配合物显示出显着的 DNA 结合、DNA 切割和抗癌活性。这些发现为开发金属基疗法开辟了途径,利用苯并噻唑的结构基序靶向癌细胞和 DNA (M. González-Álvarez 等人,2013)。

4-噻唑烷酮的合成和评价

含有苯并噻唑部分的 4-噻唑烷酮的合成和抗癌评价提供了对噻唑衍生物作为抗肿瘤剂的潜力的见解。这些化合物对各种癌细胞系表现出显着的抗癌活性,突出了基于噻唑的化合物在肿瘤学中的治疗潜力 (D. Havrylyuk 等人,2010)。

作用机制

The mechanism of action of this compound would likely depend on its chemical structure and the specific biological target it interacts with. Based on the presence of the benzothiazole ring, it could potentially interact with biological targets through pi-stacking interactions, hydrogen bonding, or other types of non-covalent interactions .

安全和危害

未来方向

Future research on this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed characterization of its physical and chemical properties, and screening for potential biological activity .

属性

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-12-3-6-14(7-4-12)25(22,23)10-9-17(21)20-18-19-15-8-5-13(2)11-16(15)24-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAZFXKZPGRRON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

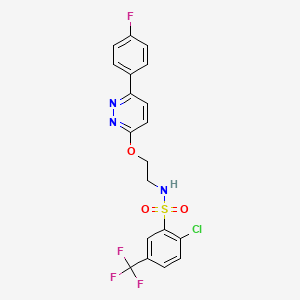

![3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2970894.png)

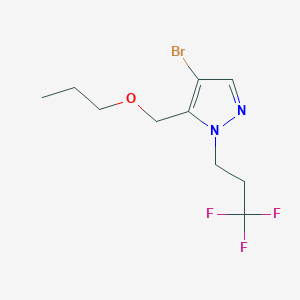

![7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2970900.png)

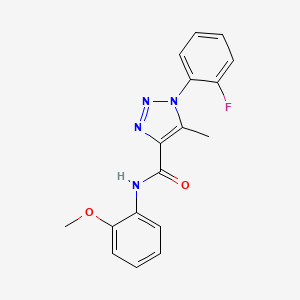

![7-methyl-3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2970903.png)

![1,7-diisobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2970906.png)

![3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2970910.png)

![2-methoxy-5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2970911.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)

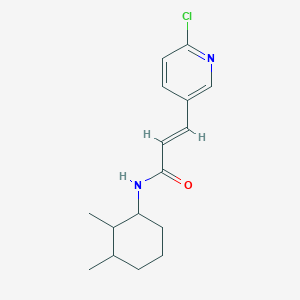

![N-[(4-Chlorophenyl)methyl]-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2970914.png)